4-[(4-Ethoxyphenyl)methoxy]benzoic acid
Description
4-[(4-Ethoxyphenyl)methoxy]benzoic acid is a benzoic acid derivative characterized by a (4-ethoxyphenyl)methoxy substituent at the para position of the benzene ring. This structural modification introduces enhanced lipophilicity and steric bulk compared to simpler benzoic acid derivatives, making it valuable in materials science and synthetic chemistry. For example, 4-[(2-methylquinolin-4-yl)methoxy]benzoic acid (a related derivative) is synthesized via hydroxymethylation, chlorination, etherification, and hydrolysis, achieving a 47.5% total yield .
The compound’s primary application, as evidenced by its use in thermotropic liquid crystal polymers, leverages its rigid aromatic backbone and ether linkages. These properties facilitate stable mesophases, as demonstrated in polymers synthesized via esterification with 4-((4-ethoxyphenyl)diazenyl)benzoic acid, which exhibit broad mesogenic regions and colorful Grandjean textures under polarized optical microscopy .
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-19-14-7-3-12(4-8-14)11-20-15-9-5-13(6-10-15)16(17)18/h3-10H,2,11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZFZTROAZFCHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655722 | |
| Record name | 4-[(4-Ethoxyphenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62290-44-2 | |
| Record name | 4-[(4-Ethoxyphenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethoxyphenyl)methoxy]benzoic acid typically involves the esterification of 4-methoxybenzoic acid with 4-ethoxyphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethoxyphenyl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-[(4-Ethoxyphenyl)methoxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Ethoxyphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoic Acid Derivatives
Key Observations :
- Lipophilicity : The ethoxyphenyl methoxy group in the target compound increases lipophilicity compared to vanillic acid (hydroxy-methoxy substitution) or 4-(methoxymethyl)benzoic acid (smaller alkyl chain). This enhances solubility in organic solvents, critical for polymer synthesis .
- Steric Effects : Bulky substituents like the ethoxyphenyl group may hinder crystallinity, favoring amorphous phases in liquid crystals, whereas smaller groups (e.g., methoxycarbonyl) improve crystallinity for analytical applications .
Key Observations :
- Yield Optimization: Complex substituents (e.g., quinoline derivatives) reduce yields due to multi-step reactions, whereas simpler derivatives like 4-(methoxymethyl)benzoic acid achieve >90% yields via direct ester hydrolysis .
- Purity : Sulfonamide derivatives (e.g., compound 4 in ) exhibit high purity (>98%) via elemental analysis, critical for pharmaceutical applications .
Biological Activity
4-[(4-Ethoxyphenyl)methoxy]benzoic acid, also known by its CAS number 62290-44-2, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a benzoic acid core substituted with an ethoxyphenyl and methoxy group. This structural arrangement is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Studies suggest that it may act as an inhibitor of certain enzymatic pathways, leading to diverse physiological effects. The compound's mechanism includes:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may modulate receptor activity, influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : It has been reported to reduce inflammation in various models, potentially through the inhibition of leukotriene synthesis .
- Antioxidant Activity : The compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| 4-Methoxybenzoic Acid | Enzyme inhibition | Anti-inflammatory |
| Ethyl 4-(Methoxy)benzoate | Antioxidant | Antimicrobial |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Anti-inflammatory & analgesic | Pain relief |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
